(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol
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Overview
Description
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with isopropyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where acetophenone and appropriate aromatic aldehydes are used in the presence of a base catalyst such as sodium carbonate in a water/ethanol solvent system . This method is environmentally friendly and offers high yields with minimal use of toxic solvents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1S,6R)-6-Benzyl-3-cyclohexene-1-carboxylate
- (1S,6R)-6-amino-5-oxocyclohex-2-ene-1-carboxylic acid
- (1S,6R)-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylate
Uniqueness
(1S,6R)-6-Isopropyl-3-methyl-cyclohex-2-en-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceutical applications.
Properties
CAS No. |
65733-27-9 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1S,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9-11H,4-5H2,1-3H3/t9-,10-/m1/s1 |
InChI Key |
HPOHAUWWDDPHRS-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@H](CC1)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1)C(C)C)O |
Origin of Product |
United States |
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